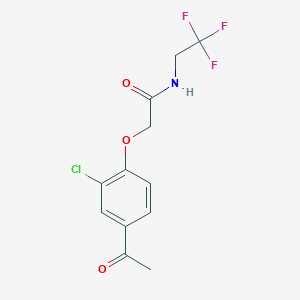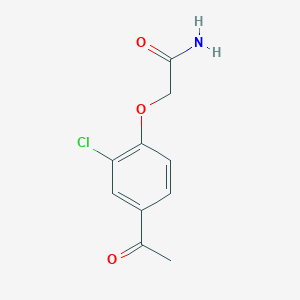![molecular formula C17H18N2O3 B7632235 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid](/img/structure/B7632235.png)
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid, also known as MPPCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of NMDA receptor antagonists, which are known to have a significant impact on the central nervous system.
Aplicaciones Científicas De Investigación
2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid has been widely studied for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where this compound has been shown to have a significant impact on the central nervous system. Specifically, this compound is known to act as an NMDA receptor antagonist, which means that it can block the activity of these receptors in the brain. This has led to a variety of potential applications, including the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid is related to its ability to block the activity of NMDA receptors in the brain. NMDA receptors are a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. When activated, these receptors allow calcium ions to enter the cell, which triggers a variety of downstream signaling pathways. This compound acts as a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the neurotransmitter glutamate and prevents its activation. This results in a reduction in calcium influx and downstream signaling, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. In general, this compound has been shown to have a significant impact on neuronal function, including changes in synaptic plasticity, learning, and memory. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid for lab experiments is its ability to selectively block NMDA receptors. This allows researchers to study the role of these receptors in various physiological and pathological processes. Additionally, this compound has a relatively long half-life, which makes it useful for long-term studies. However, there are also limitations to the use of this compound in lab experiments. For example, this compound can have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, this compound can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid. One area of interest is in the development of more selective NMDA receptor antagonists that can be used to target specific subtypes of these receptors. Additionally, there is interest in exploring the potential therapeutic applications of this compound for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, there is interest in studying the long-term effects of this compound on neuronal function and exploring its potential applications as a research tool for studying synaptic plasticity and learning and memory.
Métodos De Síntesis
The synthesis of 2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid involves a multi-step process that begins with the reaction of 2-methylbenzyl chloride with sodium cyanide to produce 2-methylbenzonitrile. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-methylphenyl)acrylate. The final step involves the reaction of ethyl 2-(2-methylphenyl)acrylate with pyridine-4-carboxamide to produce this compound. The purity of the synthesized compound is typically confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
2-[(2-methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-2-3-5-14(12)10-15(17(21)22)11-19-16(20)13-6-8-18-9-7-13/h2-9,15H,10-11H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGUZSWULIKRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)C2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)
![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)
![(2S,3S)-3-methyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]pentanoic acid](/img/structure/B7632202.png)
![N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7632204.png)
![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)
![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
![Methyl 5-[[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]furan-2-carboxylate](/img/structure/B7632238.png)
![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)